Methyl chenodeoxycholate

Vue d'ensemble

Description

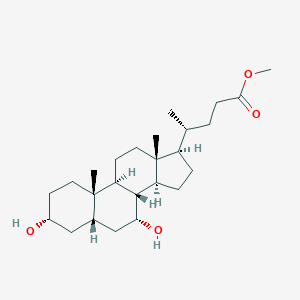

Methyl chenodeoxycholate is a bile acid derivative with the chemical formula C25H42O4. It is a methyl ester of chenodeoxycholic acid, which is a primary bile acid produced in the liver from cholesterol. This compound is known for its hemolytic properties and its ability to inhibit the initiation of Clostridium difficile spore germination .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl chenodeoxycholate can be synthesized from chenodeoxycholic acid through esterification with methanol. The process involves the use of catalysts such as copper-loaded activated carbon. The reaction conditions typically include the use of hydrogen peroxide for oxidation and sodium hydroxide for hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of chenodeoxycholic acid with methanol, followed by purification steps to obtain the final product. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl chenodeoxycholate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form intermediate compounds.

Reduction: Hydrogenation reactions can convert it into different derivatives.

Substitution: It can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, copper-loaded activated carbon for catalysis, and sodium hydroxide for hydrolysis. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as methyl ursodeoxycholate and other bile acid esters .

Applications De Recherche Scientifique

Role in Lipid Metabolism and Bile Acid Transport

MCD plays a crucial role in studying lipid metabolism and bile acid transport mechanisms. As a methyl ester of chenodeoxycholic acid, it facilitates the investigation of bile acid absorption, conjugation, and excretion pathways. Radiolabeled MCD has been utilized to elucidate the enterohepatic circulation of bile acids, which is vital for cholesterol metabolism and digestion. This research is essential for understanding disorders related to bile acid metabolism and potential therapeutic interventions.

Drug Delivery Systems

The amphiphilic nature of MCD makes it an attractive candidate for drug delivery systems. Researchers are exploring its potential in formulating micelles or liposomes that can encapsulate poorly soluble drugs or target specific sites within the gastrointestinal tract. This capability could enhance the bioavailability of various therapeutic agents, particularly those requiring localized delivery.

Inhibition of Pathogen Growth

Recent studies indicate that MCD exhibits inhibitory effects on certain protozoan growth, suggesting its potential application in treating parasitic infections. For instance, derivatives of MCD have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. This property highlights MCD's role as a lead compound in developing antiparasitic therapies .

Therapeutic Potential in Neurological Disorders

Emerging evidence suggests that chenodeoxycholic acid (the parent compound of MCD) may modulate neurophysiology and signaling pathways in the brain. Research indicates that it can reduce excitotoxicity associated with ischemic strokes by antagonizing specific glutamate receptors. This neuroprotective effect opens avenues for using MCD and its derivatives in treating neurological disorders .

Clinical Applications and Case Studies

Several clinical studies have investigated the effects of MCD on bile acid composition and metabolism in patients with liver diseases and gallstones. For example, treatment with chenodeoxycholic acid has been shown to alter biliary bile acid composition significantly, leading to increased formation of ursodeoxycholic acid, which is beneficial for patients with certain metabolic disorders .

Case Study: Treatment of Gallstones

In a clinical trial involving patients with gallstones, administration of chenodeoxycholic acid resulted in significant changes in bile composition, including the virtual disappearance of cholic acid from bile. This finding underscores the therapeutic potential of MCD derivatives in managing gallstone disease through modulation of bile acid profiles .

Synthesis and Derivatives

The synthesis of methyl chenodeoxycholate can be achieved through various methods, including regioselective acylation with long-chain fatty acids to produce acylated derivatives. These derivatives can exhibit enhanced biological activities, making them valuable for further research into their pharmacological properties.

| Application Area | Description | Key Findings |

|---|---|---|

| Lipid Metabolism | Investigating bile acid absorption and cholesterol metabolism | Elucidation of enterohepatic circulation |

| Drug Delivery | Formulation of micelles/liposomes for targeted drug delivery | Enhanced bioavailability for poorly soluble drugs |

| Inhibition of Pathogen Growth | Activity against Trypanosoma cruzi | Potential antiparasitic therapy |

| Neurological Disorders | Modulation of neurophysiology via glutamate receptor antagonism | Neuroprotective effects in ischemic stroke models |

| Clinical Applications | Alteration of biliary bile acid composition in gallstone patients | Changes observed post-treatment with chenodeoxycholic acid |

Mécanisme D'action

Methyl chenodeoxycholate exerts its effects by interacting with specific molecular targets and pathways. It works by dissolving cholesterol that forms gallstones and inhibiting the production of cholesterol in the liver. This helps decrease the formation of gallstones and reduces the amount of harmful bile acids in the liver . Additionally, it promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients by activating the G protein-coupled receptor GPBAR1 .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chenodeoxycholic acid: The parent compound of methyl chenodeoxycholate, known for its role in bile acid metabolism.

Ursodeoxycholic acid: A bile acid used for the treatment of gallstones and liver diseases.

Deoxycholic acid: Another bile acid involved in the emulsification of fats.

Uniqueness

This compound is unique due to its methyl ester form, which enhances its solubility and stability compared to its parent compound, chenodeoxycholic acid. This makes it more suitable for certain industrial and pharmaceutical applications .

Activité Biologique

Methyl chenodeoxycholate (MCDCA) is a synthetic derivative of chenodeoxycholic acid, a primary bile acid synthesized from cholesterol. This compound has garnered attention for its biological activities, particularly in lipid metabolism, cholesterol regulation, and potential therapeutic applications. This article delves into the biological activity of MCDCA, supported by research findings, case studies, and data tables.

MCDCA exhibits several biological activities primarily through its interaction with bile acid receptors and its role in lipid metabolism:

- Cholesterol Metabolism : MCDCA inhibits the rate-limiting enzyme in cholesterol synthesis, hydroxymethyl-glutaryl-coenzyme A reductase (HMG-CoA reductase), similar to its parent compound, chenodeoxycholic acid .

- Bile Acid Synthesis : It influences the synthesis and composition of bile acids. Studies indicate that administration of MCDCA alters biliary bile acid composition, notably increasing ursodeoxycholic acid levels while decreasing cholic acid .

2. Clinical Applications

MCDCA has been explored for various clinical applications:

- Gallstone Dissolution : MCDCA has been used in the treatment of cholesterol gallstones by promoting the dissolution of these stones through its solubilizing properties .

- Cerebrotendinous Xanthomatosis : It is utilized in managing this rare genetic disorder characterized by lipid accumulation .

- Hyperlipidemia : The compound shows promise in treating conditions associated with high cholesterol levels due to its ability to modulate lipid profiles .

3. Case Studies and Research Findings

Research has demonstrated the efficacy of MCDCA in various settings:

- Study on Gallstone Prevention : A study involving prairie dogs showed that MCDCA significantly reduced gallstone formation compared to control groups. After eight weeks, 50% of animals treated with MCDCA developed gallstones versus 89% in the control group .

| Treatment Group | Gallstone Incidence (%) |

|---|---|

| Control | 89 |

| This compound | 50 |

- Effects on Cholesterol Levels : Another study indicated that MCDCA administration resulted in decreased liver cholesterol levels compared to cholic acid treatments, demonstrating its potential as a therapeutic agent for hypercholesterolemia .

4. Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of MCDCA:

- Inhibition of C. difficile Germination : Research indicates that chenodeoxycholic acid derivatives, including MCDCA, inhibit the germination of Clostridioides difficile spores, suggesting a potential role in managing infections caused by this pathogen .

5. Comparative Analysis with Other Bile Acids

MCDCA's biological activity can be compared with other bile acids to understand its unique properties better:

| Bile Acid | Primary Function | Efficacy in Gallstone Prevention | Antimicrobial Activity |

|---|---|---|---|

| Chenodeoxycholic Acid | Cholesterol regulation | High | Moderate |

| Ursodeoxycholic Acid | Cholesterol solubilization | Moderate | High |

| This compound | Cholesterol regulation and antimicrobial | High | High |

Propriétés

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQROVWZGGDYSW-IFJDUOSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3057-04-3 | |

| Record name | Methyl chenodoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003057043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CHENODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48O35JP4YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 5α-cholestane-3α,7α,25-triol and its relation to methyl chenodeoxycholate?

A1: Researchers synthesized 5α-cholestane-3α,7α,25-triol and 5α-analogs of 3α,7α-dihydroxy-5β-cholane-24-carboxylic acid to investigate the structural requirements for maximal activity with hepatic microsomal steroid 12α-hydroxylase. [] This enzyme plays a crucial role in bile acid biosynthesis. This compound, a naturally occurring bile acid, served as a starting material for these syntheses. The modifications aimed to understand how structural changes in bile acids, particularly the stereochemistry at the 5th carbon atom, affect their interaction with enzymes involved in bile acid metabolism.

Q2: Can you elaborate on the isolation and identification of this compound from natural sources?

A3: this compound, alongside other bile acid methyl esters, has been successfully isolated from ox bile salt preparations using silica gel chromatography coupled with infrared spectrometry. [] This method allowed researchers to separate and identify different bile acid components present in a complex mixture.

Q3: What is the metabolic fate of 5α-cholestan-3β-ol in hyperthyroid rats and how does it relate to allochenodeoxycholic acid?

A4: Studies in hyperthyroid rats revealed that administered 5α-cholestan-3β-ol is metabolized and excreted in bile, with allochenodeoxycholic acid identified as a key metabolite. [] This finding suggests that allochenodeoxycholic acid, a bile acid, is part of the metabolic pathway of 5α-cholestan-3β-ol in hyperthyroid rats. This research sheds light on the complex metabolic processes involving bile acids and their precursors.

Q4: Describe the synthesis and structural characterization of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters, including this compound.

A5: Researchers synthesized novel 2,2'-bipyridine-4,4'-dicarboxylates of various bile acid methyl esters, including this compound (2b), by reacting 2,2'-bipyridine-4,4'-dicarboxylic acid (1) with the corresponding bile acid methyl esters. [] The structures of these conjugates were confirmed through 1D 1H and 13C NMR, 2D PFG 1H, 13C HMQC, and MALDI TOF MS analyses. [] These conjugates are of interest due to their potential to form complexes with transition metal ions, offering potential applications in molecular recognition. []

Q5: How does the stereochemistry of hydroxyl groups in this compound and similar compounds influence their oxidation with different reagents?

A6: this compound, along with methyl deoxycholate, were used as model compounds to investigate the selectivity of 16 different oxidizing agents towards axial and equatorial hydroxyl groups. [] This research revealed that nitroxide-radical-based reagents preferentially oxidize equatorial hydroxyl groups, while Stevens or Dess-Martin reagents favor the oxidation of axial hydroxyl groups. [] These findings highlight the importance of considering stereochemistry when selecting oxidizing agents for specific synthetic transformations.

Q6: What insights can we gain from analyzing the fatty acid composition of cholesteryl esters and free fatty acids found in Argentine bezoar, which also contains this compound?

A7: The presence of this compound in Argentine bezoar, alongside cholesteryl esters and free fatty acids, prompted researchers to analyze the fatty acid profiles of these components. [] By converting them into their respective methyl esters and analyzing them using gas chromatography and mass spectrometry, researchers found that the mixtures primarily consisted of C14 to C18 fatty acid esters, with palmitate and stearate being the major components. [] This analysis provides valuable information about the lipid composition of Argentine bezoar and its potential biological significance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.